

Bis(4-fluorophenyl) Disulfide: Technical Guide for Drug Development

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Di-4-fluorophenyl sulfide*

CAS No.: 405-31-2

Cat. No.: B1581481

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Executive Summary

Bis(4-fluorophenyl) disulfide (CAS 405-31-2) is a specialized organosulfur compound serving as a stable, shelf-active precursor for the 4-fluorophenylthio moiety in medicinal chemistry. Unlike its corresponding thiol (4-fluorobenzenethiol), which is prone to rapid oxidative degradation and possesses a potent stench, the disulfide offers a robust, odorless alternative that can be reductively cleaved in situ to generate high-purity nucleophiles.

This guide details the physicochemical profile, synthesis pathways, and critical applications of CAS 405-31-2, specifically focusing on its role in installing metabolically stable aryl-thioether motifs in pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

CAS 405-31-2 exists as a low-melting crystalline solid. Its para-fluorine substitution provides a strategic advantage in drug design by blocking metabolic oxidation at the C4 position while modulating the lipophilicity of the resulting thioether linkage.

Table 1: Technical Specifications

Property	Data
Chemical Name	Bis(4-fluorophenyl) disulfide; 4,4'-Difluorodiphenyl disulfide
CAS Number	405-31-2
Molecular Formula	C ₁₂ H ₈ F ₂ S ₂
Molecular Weight	254.32 g/mol
Appearance	White to pale yellow crystalline solid (Low melting)
Melting Point	49–51 °C (Note: May appear liquid in warm environments)
Boiling Point	~315 °C (at 760 mmHg); 151 °C (at 3.5 mmHg)
Solubility	Soluble in Methanol, Acetone, DCM, DMSO; Insoluble in Water
Flash Point	>110 °C

Synthesis & Manufacturing Pathways

The synthesis of CAS 405-31-2 is primarily achieved through the reductive dimerization of sulfonyl chlorides or the oxidative coupling of thiols. The industrial route favored for scalability avoids the handling of the toxic free thiol.

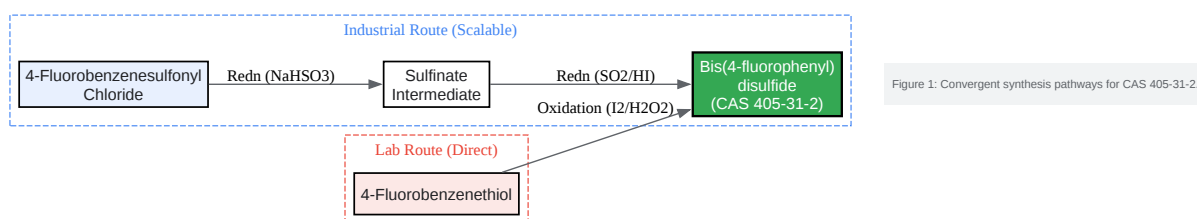
Pathway A: Reductive Coupling from Sulfonyl Chloride (Industrial)

This method utilizes 4-fluorobenzenesulfonyl chloride as the starting material.^{[1][2]} It is reduced in a two-step process: first to the sulfinate, and then to the disulfide using sulfur dioxide or hydroiodic acid.

Pathway B: Oxidative Coupling of Thiol (Laboratory)

In small-scale research settings, 4-fluorobenzenethiol is oxidized using mild oxidants like Iodine () or Hydrogen Peroxide () to yield the disulfide.

Visualization: Synthesis Logic



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Figure 1: Convergent synthesis pathways for CAS 405-31-2 showing both industrial reduction and lab-scale oxidation routes.

Applications in Drug Discovery[13][14][15]

The core utility of CAS 405-31-2 lies in its ability to serve as a "masked" thiolate nucleophile. In drug development, the 4-fluorophenylthio motif is a privileged substructure.

Metabolic Stability & Bioisosterism

- **Metabolic Blockade:** The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life of the drug compared to the non-fluorinated phenylthio analog.
- **Lipophilicity Modulation:** The C-F bond increases the lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration.

- **Electronic Effects:** The electron-withdrawing nature of fluorine lowers the pKa of the thiophenol (approx pKa 6.5 vs 6.0), making the thiolate a better leaving group in certain enzymatic pockets while retaining nucleophilicity during synthesis.

Key Reaction: In Situ Nucleophile Generation

Researchers prefer the disulfide over the thiol because it allows for the controlled generation of the active nucleophile (4-fluorobenzenethiolate) without handling the odorous and unstable thiol directly.

Visualization: Mechanism of Action in Synthesis

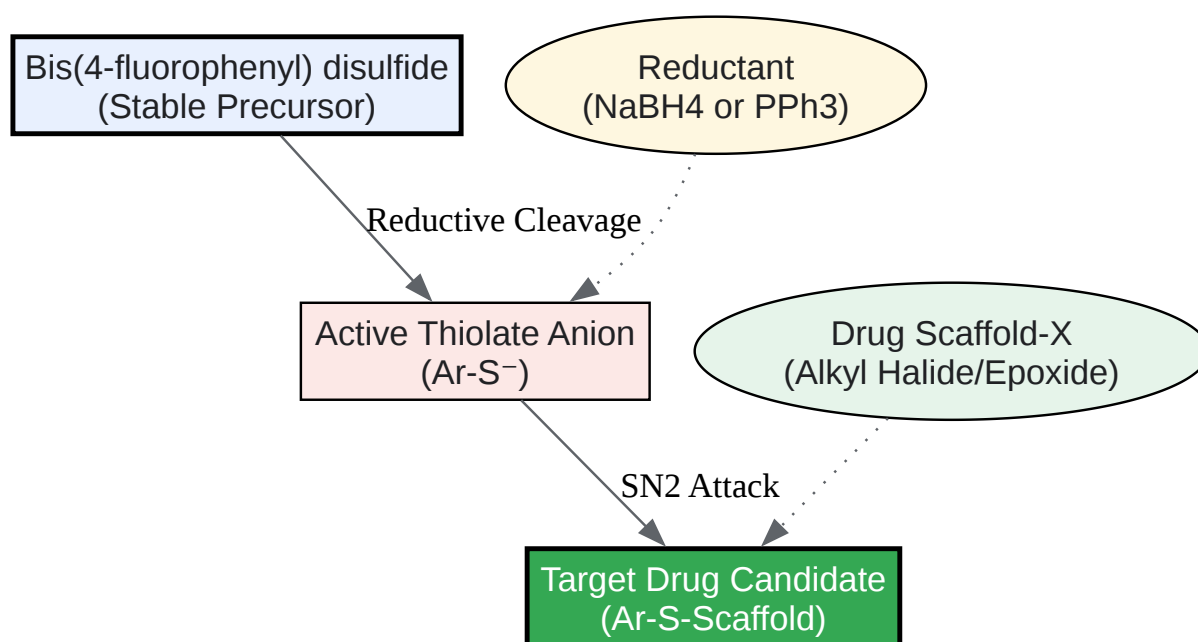


Figure 2: In situ generation of active thiolate for drug conjugation.

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Figure 2: In situ generation of active thiolate for drug conjugation.

Experimental Protocols

Protocol A: In Situ Thiolate Generation and Coupling

Objective: To install the (4-fluorophenyl)thio moiety onto an alkyl halide scaffold without isolating the thiol.

- Dissolution: Dissolve 1.0 eq of Bis(4-fluorophenyl) disulfide (CAS 405-31-2) in anhydrous Ethanol or DMF under Nitrogen.
- Reduction: Add 2.2 eq of Sodium Borohydride () portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases.
 - Checkpoint: The solution should turn clear, indicating cleavage of the S-S bond to form the sodium thiolate.
- Coupling: Add 2.0 eq of the electrophile (e.g., alkyl bromide) dropwise.
- Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc).
- Workup: Quench with saturated , extract with Ethyl Acetate, and wash with brine.

Protocol B: Analytical Characterization

- ¹H NMR (CDCl₃): Look for the characteristic aromatic multiplet. For the disulfide, the symmetry yields a simplified spectrum compared to the monosulfide product.
 - Disulfide:
7.45 (m, 4H), 7.02 (m, 4H).
- HPLC: Use a C18 column with Acetonitrile/Water gradient. The disulfide is highly lipophilic and will elute late.

Safety & Handling (EHS)

While safer than the free thiol, CAS 405-31-2 requires standard chemical hygiene.

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
- Storage: Store in a cool, dry place (<25°C). Although stable, keeping it under inert gas (Argon) prevents slow surface oxidation.
- Spill Cleanup: Solids should be swept up. If melted, absorb with inert material (vermiculite). Do not wash down drains due to high aquatic toxicity potential of fluorinated sulfides.

References

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Sources

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